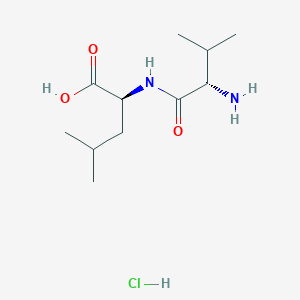

H-Val-Leu-OH.HCl

Descripción general

Descripción

H-Val-leu-OH hydrochloride is a dipeptide compound formed from L-valine and L-leucine residues. It is commonly used in biochemical research and has applications in various scientific fields. The compound is known for its stability and ability to form hydrogels, making it useful in material science and biomedical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Val-leu-OH hydrochloride can be synthesized through chemical or biological methods. The chemical synthesis involves the coupling of L-valine and L-leucine using peptide synthesis techniques. This process typically includes steps such as acylation, deprotection, and condensation reactions. The reaction conditions often involve the use of solvents like methanol and water, with ultrasonic treatment to enhance solubility .

Industrial Production Methods

Industrial production of H-Val-leu-OH hydrochloride involves large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and purity, employing solid-phase peptide synthesis (SPPS) techniques. The use of environmentally friendly solvents and reagents is also considered to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

H-Val-leu-OH hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Aplicaciones Científicas De Investigación

Biochemical Research

Substrate for Dipeptidases

One of the primary applications of H-Val-Leu-OH.HCl is as a substrate for dipeptidases, enzymes that cleave peptide bonds between amino acids. This compound is particularly useful for studying human kidney dipeptidase activity, which is crucial for understanding kidney function and diagnosing related diseases. By measuring the hydrolysis rate of this compound by dipeptidases, researchers can assess enzyme activity levels, providing insights into metabolic disorders and kidney health .

Protein Synthesis and Cellular Signaling

this compound plays a significant role in protein synthesis and cellular signaling pathways. Its structure allows it to influence protein-protein interactions and cellular responses, making it a valuable tool in drug development and vaccine formulation. Studies have shown that peptides like this compound can modulate enzyme activities and receptor interactions, potentially leading to therapeutic advancements .

Pharmaceutical Applications

Drug Development

The compound's ability to interact with various biological molecules positions it as a candidate for drug development. For instance, investigations into its binding affinities to specific receptors can reveal potential therapeutic targets. The modulation of receptor activity by this compound suggests its utility in designing drugs that require precise interaction with target proteins .

Vaccine Formulation

Research indicates that this compound can be incorporated into vaccine formulations to enhance immune responses. By utilizing its properties to stimulate specific cellular pathways, this dipeptide may improve the efficacy of vaccines against various pathogens .

Case Study 1: Dipeptidase Activity Assessment

A study focused on the hydrolysis of this compound by human kidney dipeptidases demonstrated significant variations in enzyme activity among different patient groups. The results indicated that alterations in dipeptidase function could serve as biomarkers for kidney diseases, highlighting the clinical relevance of this compound .

Case Study 2: Protein Interaction Studies

In another investigation, researchers examined how this compound influenced the binding affinity of certain enzymes to their substrates. The findings suggested that this compound could enhance or inhibit enzyme activity depending on concentration, providing insights into metabolic regulation .

Mecanismo De Acción

The mechanism of action of H-Val-leu-OH hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable hydrogels through self-assembly, which is driven by hydrogen bonding and hydrophobic interactions. These hydrogels can mimic natural tissues, making them useful in biomedical applications .

Comparación Con Compuestos Similares

Similar Compounds

H-Leu-Val-OH: Another dipeptide with similar properties but different sequence.

H-Val-Gln-OH: A dipeptide with glutamine instead of leucine, offering different biochemical properties.

Z-Val-Leu-OBzl: A protected dipeptide used in peptide synthesis

Uniqueness

H-Val-leu-OH hydrochloride is unique due to its ability to form stable hydrogels and its versatility in various scientific applications. Its specific sequence and structure provide distinct properties that are not found in other similar compounds .

Actividad Biológica

H-Val-Leu-OH.HCl, also known as Valine-Leucine Hydrochloride, is a dipeptide composed of the amino acids valine and leucine. This compound has garnered attention in the field of biochemistry due to its significant biological activities, particularly in protein synthesis, cellular signaling, and metabolic processes.

Protein Synthesis and Cellular Signaling

This compound plays a critical role in protein synthesis, acting as a building block for various proteins. The presence of branched-chain amino acids (BCAAs) like valine and leucine is essential for muscle protein synthesis and recovery. Research indicates that supplementation with BCAAs can enhance muscle growth and repair by stimulating anabolic signaling pathways, such as the mTOR pathway, which is crucial for protein synthesis .

Metabolic Effects

The metabolic effects of this compound are particularly relevant in the context of exercise physiology. Studies have shown that BCAA supplementation can reduce exercise-induced muscle damage and improve recovery times. For instance, one study demonstrated that leucine supplementation resulted in a significant increase in the biological titer of bitespiramycin, a secondary metabolite produced by certain bacteria, indicating enhanced metabolic activity .

Neuroprotective Properties

Emerging research suggests that this compound may also possess neuroprotective properties. It has been observed that BCAAs can influence neurotransmitter levels in the brain, potentially affecting mood and cognitive function. For example, increased levels of leucine have been associated with improved mental clarity and reduced fatigue during prolonged periods of physical exertion.

Case Studies and Research Findings

- Impact on Muscle Recovery : A clinical trial involving athletes showed that those who supplemented with this compound experienced less muscle soreness and faster recovery compared to a control group .

- Effects on Glucose Metabolism : Another study highlighted how leucine supplementation improved glucose metabolism during exercise, suggesting potential benefits for insulin sensitivity .

- Role in Hormonal Regulation : Research has indicated that BCAAs can stimulate insulin secretion, which plays a vital role in nutrient uptake by cells, further emphasizing the importance of this compound in metabolic regulation.

Table 1: Summary of Biological Activities

Table 2: Clinical Study Results on this compound Supplementation

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHPWDPDAJVHPD-OZZZDHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.